For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Structure and Stereoisomers of trans-1,2-Cyclohexanediamine
Introduction
1,2-Cyclohexanediamine (B1199290) (DACH) is an organic compound with the chemical formula C₆H₁₀(NH₂)₂.[1] It exists as three distinct stereoisomers.[2][3] These are the cis-1,2-diaminocyclohexane (B74578) and the two enantiomers of trans-1,2-diaminocyclohexane.[3] The mixture of these isomers is a colorless to pale yellow, corrosive liquid.[3][4]
The trans isomer, in its enantiomerically pure forms—(1R,2R)-1,2-diaminocyclohexane and (1S,2S)-1,2-diaminocyclohexane—is a crucial building block in the field of asymmetric catalysis.[1] Its C₂-symmetrical scaffold is fundamental to the synthesis of chiral ligands and auxiliaries that are instrumental in creating stereoselective chemical transformations.[5] Furthermore, the (1R,2R)-diaminocyclohexane isomer is a critical component of Oxaliplatin, a significant anticancer drug.[1] This guide provides a detailed examination of the structure, stereoisomers, conformational analysis, and experimental protocols related to trans-1,2-cyclohexanediamine.
Structure and Stereoisomers
1,2-Cyclohexanediamine possesses two stereocenters, leading to the existence of three stereoisomers. These isomers include a pair of enantiomers (the trans isomers) and a meso compound (the cis isomer).[2]
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(1R,2R)-1,2-Cyclohexanediamine and (1S,2S)-1,2-Cyclohexanediamine: These are non-superimposable mirror images of each other, constituting the enantiomeric trans pair. They are chiral and optically active.
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cis-1,2-Cyclohexanediamine: This isomer is achiral due to an internal plane of symmetry, making it a meso compound.
The racemic mixture of the trans isomers can be separated into its individual enantiomers through a process known as chiral resolution.[1]
Caption: Logical relationship of 1,2-cyclohexanediamine stereoisomers.
Conformational Analysis of trans-1,2-Cyclohexanediamine
The cyclohexane (B81311) ring predominantly adopts a chair conformation to minimize angular and torsional strain. For trans-1,2-disubstituted cyclohexanes, two principal chair conformations are possible through a ring-flip mechanism: one where both substituents are in equatorial positions (diequatorial) and another where both are in axial positions (diaxial).[6]
-
Diequatorial (e,e) Conformer: In this conformation, both amino groups occupy equatorial positions. This arrangement is sterically favorable as it minimizes steric hindrance.
-
Diaxial (a,a) Conformer: Following a ring-flip, both amino groups move to axial positions. This conformation is significantly less stable due to severe steric clashes known as 1,3-diaxial interactions, where the axial amino groups interfere with the axial hydrogen atoms on carbons 3 and 5 (relative to each amino group).[7]
Consequently, the conformational equilibrium strongly favors the diequatorial conformer. It is estimated that trans-1,2-dimethylcyclohexane, a similar structure, exists almost exclusively in the diequatorial conformation, which is more stable by approximately 11.4 kJ/mol.[6][7] A similar energy difference is expected for trans-1,2-cyclohexanediamine.
Caption: Equilibrium between diequatorial and diaxial conformers.
Physicochemical Properties
The key properties of racemic trans-1,2-cyclohexanediamine are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄N₂ | [8] |
| Molecular Weight | 114.19 g/mol | [8] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Density | 0.951 g/mL at 25 °C | |
| Melting Point | 14-15 °C | |
| Boiling Point | 79-81 °C at 15 mmHg | |
| Refractive Index | n20/D 1.489 | |
| CAS Number | 1121-22-8 | [8] |
Synthesis and Chiral Resolution
Synthesis
A mixture of cis and trans isomers of 1,2-cyclohexanediamine is typically produced via the hydrogenation of o-phenylenediamine.[1] This mixture serves as the starting material for the isolation of the racemic trans isomer and its subsequent resolution.
Experimental Protocol: Chiral Resolution
The most common method for resolving racemic trans-1,2-cyclohexanediamine involves fractional crystallization of diastereomeric salts formed with an enantiomerically pure chiral resolving agent, such as tartaric acid.[1][9]
Objective: To isolate (1R,2R)-1,2-diaminocyclohexane from a racemic mixture using L-(+)-tartaric acid.
Materials:
-
(±)-trans-1,2-diaminocyclohexane
-
L-(+)-tartaric acid
-
Distilled water
-
Glacial acetic acid
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 4M)
-
Diethyl ether or Dichloromethane
Procedure:
-
Salt Formation: In a suitable flask, dissolve L-(+)-tartaric acid (1 equivalent) in distilled water with stirring until a homogeneous solution is obtained.[10][11]
-
Addition of Diamine: Slowly add the racemic mixture of (±)-trans-1,2-diaminocyclohexane (2 equivalents) to the tartaric acid solution. The addition should be controlled to manage the exothermic reaction, allowing the temperature to rise to approximately 70°C.[10][11]
-
Precipitation: To the resulting clear solution, add glacial acetic acid. A white precipitate, the (1R,2R)-diammoniumcyclohexane mono-(+)-tartrate salt, should form immediately.[11]
-
Crystallization and Isolation: Vigorously stir the slurry while allowing it to cool to room temperature over a period of 2 hours. Further cool the mixture in an ice bath to ≤5°C for at least 2 hours to maximize precipitation.[11]
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Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the filter cake with ice-cold water, followed by several rinses with cold methanol to remove impurities.[11]
-
Drying: Dry the solid product under reduced pressure to yield the diastereomeric salt.[11]
-
Liberation of Free Amine: Suspend the dried tartrate salt in a suitable solvent like dichloromethane.[10] Add an excess of aqueous NaOH solution with stirring to neutralize the tartaric acid and liberate the free (1R,2R)-1,2-diaminocyclohexane.
-
Extraction: Extract the free diamine into an organic solvent (e.g., ether or dichloromethane). Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the enantiomerically pure diamine as a colorless oil.[10]
The (1S,2S)-enantiomer can be isolated from the mother liquor using D-(-)-tartaric acid. The enantiomeric excess (ee) of the final product is typically determined using chiral HPLC or NMR spectroscopy.[9]
Caption: Experimental workflow for the resolution of racemic trans-DACH.
Applications
Enantiopure trans-1,2-cyclohexanediamine is a cornerstone in modern asymmetric synthesis and pharmaceutical development.
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Asymmetric Catalysis: It is a precursor to a wide array of C₂-symmetric chiral ligands.[1] Notable examples include the ligands used in the Jacobsen Epoxidation for the enantioselective epoxidation of unfunctionalized olefins and the Trost Ligand for asymmetric allylic alkylation reactions.[1]
-
Drug Development: The (1R,2R)-isomer is a key component of Oxaliplatin , a platinum-based chemotherapy drug used to treat colorectal cancer.[1] The diamine ligand is critical for the drug's mechanism of action and efficacy.
-
Chiral Reagents and Auxiliaries: Derivatives of trans-DACH are utilized as chiral auxiliaries, directing the stereochemical outcome of various chemical reactions.[5] They are also employed in the creation of chiral stationary phases for HPLC, enabling the analytical and preparative separation of enantiomers.[5]
Conclusion
Trans-1,2-cyclohexanediamine is a molecule of significant academic and industrial importance. Its structural rigidity, conferred by the cyclohexane backbone, and the stereochemically defined orientation of its two amino groups make it an exceptional chiral scaffold. A thorough understanding of its stereoisomers, conformational preferences, and the protocols for its resolution is essential for its effective application in asymmetric synthesis, catalysis, and the development of novel therapeutics. The continued exploration of this versatile diamine promises to yield further innovations in chemical and pharmaceutical sciences.
References
- 1. trans-1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]
- 4. 1,2-Diaminocyclohexane, trans- | C6H14N2 | CID 43806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. trans-1,2-Cyclohexanediamine [webbook.nist.gov]
- 9. pubs.acs.org [pubs.acs.org]
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- 11. researchgate.net [researchgate.net]
